molecular formula C22H18BrN3O4 B2494304 3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid CAS No. 2172064-49-0

3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid

Cat. No.: B2494304
CAS No.: 2172064-49-0
M. Wt: 468.307
InChI Key: OZWUBACHVQZOEW-UHFFFAOYSA-N
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Description

This compound features an imidazo[1,5-a]pyrazine core substituted with a bromine atom at position 3 and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected carboxylic acid group at position 1. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines, suggesting this compound may serve as a key intermediate in solid-phase peptide synthesis (SPPS) or PROTAC development. The bromine atom provides a reactive site for further functionalization via cross-coupling or nucleophilic substitution reactions .

Properties

IUPAC Name

3-bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O4/c23-21-24-19(20(27)28)18-11-25(9-10-26(18)21)22(29)30-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWUBACHVQZOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(N=C2Br)C(=O)O)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of fluorene derivatives with brominating agents followed by subsequent reactions to introduce the methoxycarbonyl group and complete the imidazo[1,5-a]pyrazine ring system. The reaction conditions typically require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield and purity, often involving continuous flow chemistry to ensure consistency and efficiency.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Position

The bromine atom at position 3 is a key site for transition metal-catalyzed cross-coupling reactions:

Reaction TypeConditionsProductKey ObservationsReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O (3:1), 80°CImidazo-pyrazine with aryl substituentHigh regioselectivity due to electron-deficient pyrazine ring; yields 65–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine, t-BuONa, toluene, 100°C3-Amino-imidazo-pyrazine derivativesRequires sterically unhindered amines for optimal efficiency

Mechanistic studies suggest that the bromine’s electrophilicity is enhanced by the electron-withdrawing effects of the adjacent imidazo-pyrazine ring and carboxylic acid group .

Carboxylic Acid Functionalization

The carboxylic acid at position 1 undergoes typical transformations:

ReactionReagents/ConditionsProductNotesReference
AmidationT3P (propylphosphonic anhydride), DIPEA, DMF, rtAmide derivativesT3P minimizes racemization; yields 70–90% with primary/secondary amines
EsterificationH₂SO₄, R-OH (e.g., MeOH), refluxMethyl/ethyl estersAcid-catalyzed conditions preserve Fmoc group integrity
Photodecarboxylative AminationMesAcrPh catalyst, diazirine, blue LED irradiationDiaziridine intermediatesRadical pathway via single electron transfer (SET) from carboxylate anion

Fmoc Deprotection

The Fmoc (9-fluorenylmethoxycarbonyl) group is cleaved under mild basic conditions:

ConditionsSolventTimeOutcome
20% piperidineDMF30 minQuantitative removal of Fmoc; releases CO₂ and fluorenylmethyl alcohol

This step is critical for subsequent modifications of the secondary amine at position 7.

Ring-Specific Reactivity

The imidazo[1,5-a]pyrazine core participates in:

  • Electrophilic Aromatic Substitution : Limi

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid. For instance:

  • Cell Viability Assays : Compounds within this class have been tested against various cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) using MTT assays. Results indicate that they exhibit significant cytotoxicity, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests against common pathogens like Escherichia coli and Pseudomonas aeruginosa showed promising antibacterial effects, indicating its utility in treating infections caused by resistant strains .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound with various biological targets. These studies often reveal that such compounds can effectively inhibit specific proteins involved in disease pathways, thereby providing insights into their mechanism of action .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the efficacy of a derivative of 3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid against several cancer cell lines. The results demonstrated that this compound significantly reduced cell proliferation and induced apoptosis in treated cells.

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
SKOV3 (Ovarian)10.0Inhibition of proliferation

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound. It was found to exhibit significant activity against E. coli and P. aeruginosa, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.

PathogenMIC (µg/mL)Reference Antibiotic MIC (µg/mL)
Escherichia coli3216 (Ciprofloxacin)
Pseudomonas aeruginosa6432 (Ceftazidime)

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Core Structure and Functional Group Variations

The table below highlights structural and functional differences between the target compound and analogous imidazo-pyrazine derivatives:

Compound Name Core Structure Substituents Molecular Formula Key Applications/Reactivity Reference ID
Target Compound Imidazo[1,5-a]pyrazine - 3-Bromo
- 1-Fmoc-protected carboxylic acid
C₂₄H₂₁BrN₂O₄ (est.) Peptide synthesis, PROTAC intermediates
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride Imidazo[1,5-a]pyrazine - 3-Bromo
- Hydrochloride salt
C₆H₉BrClN₃ Building block for heterocyclic synthesis; bromine enables cross-coupling reactions
6-Bromo-8-(thiophen-2’-yl)imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine - 6-Bromo
- 8-Thiophene
C₁₀H₇BrN₂S Palladium-catalyzed Suzuki-Miyaura reactions; electronic material precursors
5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester Imidazo[1,5-a]pyrazine - 1-Ethyl ester C₉H₁₃N₂O₂ Intermediate for drug synthesis (e.g., kinase inhibitors)
1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Imidazo[1,5-a]pyrazine - 1-Bromo
- 3-Trifluoromethyl
C₇H₇BrF₃N₃ Fluorinated analogs for medicinal chemistry; enhanced metabolic stability

Physicochemical Properties

  • Solubility : The Fmoc group increases hydrophobicity, reducing aqueous solubility compared to hydrochloride salts () or ester derivatives ().
  • Molecular Weight : The target compound’s higher molecular weight (est. ~500 g/mol) may limit bioavailability, whereas smaller analogs (e.g., C₆H₉BrClN₃, ~239 g/mol) are more drug-like .

Key Research Findings

Bromine as a Versatile Handle : Brominated imidazo-pyrazines (e.g., ) are widely used in cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups, critical for diversifying medicinal chemistry libraries .

Fmoc in SPPS: The Fmoc group’s orthogonal protection strategy is essential for peptide synthesis, as demonstrated in ’s ester derivatives, but its steric bulk may slow coupling kinetics compared to non-protected analogs .

Fluorinated Derivatives : Compounds like ’s trifluoromethyl-substituted analog highlight the role of fluorine in enhancing metabolic stability and binding affinity, a design consideration absent in the target compound .

Biological Activity

3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The compound's chemical formula is C24H20BrN2O4C_{24}H_{20}BrN_{2}O_{4} with a molecular weight of 466.33 g/mol. It is characterized by the following structural features:

PropertyValue
IUPAC Name3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid
AppearancePowder
Storage TemperatureRoom Temperature

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available pyrazine derivatives and utilizing standard organic reactions such as bromination and carbonylation. The synthesis pathway may include:

  • Bromination : Introduction of the bromine atom at the 3-position of the pyrazine ring.
  • Formation of the Imidazole Ring : Cyclization reactions to form the imidazo[1,5-a]pyrazine structure.
  • Carbamate Formation : Attachment of the fluorenylmethoxycarbonyl group through carbamate formation.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,5-a]pyrazines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various Gram-positive and Gram-negative bacteria. In vitro studies demonstrate that certain derivatives possess Minimum Inhibitory Concentrations (MICs) in the low micromolar range against pathogenic strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Imidazo[1,5-a]pyrazines have also been investigated for their anticancer potential. Studies have reported that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism often involves the modulation of cell cycle regulators and pro-apoptotic factors .

Structure-Activity Relationships (SAR)

The biological activity of 3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid can be influenced by various substituents on the imidazo and pyrazine rings. For example:

  • Substitution at the 3-position : Bromination enhances antibacterial activity.
  • Fluorenylmethoxycarbonyl group : This moiety is crucial for enhancing lipophilicity and cellular uptake .

Study 1: Antimicrobial Efficacy

In a study examining a series of imidazo[1,5-a]pyrazine derivatives, one compound demonstrated an MIC of 4 µg/mL against Mycobacterium tuberculosis, indicating strong antimycobacterial activity .

Study 2: Anticancer Activity

A derivative similar to 3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine was tested on various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-7-(Fmoc)-imidazo[1,5-a]pyrazine-1-carboxylic acid, and how are intermediates characterized?

The compound is synthesized via multi-step reactions, typically involving Fmoc protection early in the sequence to preserve the carboxylic acid functionality. Key steps include cyclization of brominated precursors under basic conditions and subsequent purification via column chromatography . Intermediates are characterized using ¹H/¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and ESI-MS (e.g., [M+H]⁺ peaks at m/z 500–550) . Purity is validated via HPLC (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What analytical methods are recommended to confirm the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): Assign peaks for the Fmoc group (e.g., fluorenyl protons at δ 4.2–4.4 ppm) and imidazo-pyrazine core (δ 7.8–8.3 ppm for aromatic protons) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., m/z 528.0978 calculated vs. 528.0965 observed) .
  • Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500–3300 cm⁻¹) .

Q. What safety protocols should be followed during handling and storage?

  • PPE: Wear nitrile gloves, chemical safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation risks .
  • Storage: Keep in airtight containers at –20°C under inert gas (e.g., N₂) to prevent hydrolysis of the Fmoc group .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in nucleophilic substitution reactions?

The bromine at position 3 acts as a directing group, favoring electrophilic aromatic substitution (e.g., Suzuki couplings) at adjacent positions. Steric hindrance from the Fmoc group limits reactivity at position 7, as shown in comparative studies with analogs lacking Fmoc protection . Kinetic studies using HPLC monitoring reveal reaction rates drop by ~40% when the Fmoc group is present, suggesting steric effects .

Q. What experimental conditions destabilize the Fmoc protecting group in this compound, and how can this be mitigated?

  • pH Sensitivity: Fmoc cleavage occurs rapidly in basic conditions (pH >9). Use buffered solutions (pH 7–8) during reactions involving amines or nucleophiles .
  • Temperature: Prolonged heating (>50°C) accelerates deprotection. Optimize reaction times (e.g., <2 hours) under mild heating (30–40°C) .
  • Alternatives: Replace Fmoc with tert-butoxycarbonyl (Boc) for high-temperature reactions, though this requires post-synthetic deprotection .

Q. How can researchers identify biological targets for this compound?

  • Enzymatic Assays: Screen against kinase or protease libraries due to the imidazo-pyrazine scaffold’s affinity for ATP-binding pockets .
  • Molecular Docking: Use AutoDock Vina to model interactions with proteins like PI3K or EGFR, leveraging the carboxylic acid group for hydrogen bonding .
  • SAR Studies: Compare activity of derivatives (e.g., replacing bromine with chlorine) to pinpoint critical substituents .

Q. What computational methods predict the compound’s reactivity in complex reaction environments?

  • DFT Calculations: Model transition states for bromine substitution using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD): Simulate solvation effects in DMSO or THF to optimize solvent choice for coupling reactions .

Comparative Analysis of Structural Analogs

Compound NameKey Structural DifferencesReactivity/Biological Impact
3-Bromo-5H-imidazo[1,5-a]pyridine-1-carboxylic acidPyridine core instead of pyrazineLower enzymatic inhibition (IC₅₀ >10 μM vs. 2 μM for pyrazine)
7-(Boc)-imidazo[1,5-a]pyrazine-1-carboxylic acidBoc instead of Fmoc groupStable at higher temperatures (80°C) but requires acidic deprotection

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